6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine
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Overview
Description
6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine is a chemical compound with the molecular formula C9H12ClN3Si and a molecular weight of 225.75 g/mol . This compound is characterized by the presence of a chloro group, a trimethylsilyl-ethynyl group, and a pyridazin-3-amine core structure. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with trimethylsilylacetylene under specific conditions. The reaction is usually catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazin-3-amines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound is used in studies investigating its biological activity and potential therapeutic applications
Mechanism of Action
The mechanism of action of 6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trimethylsilyl-ethynyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine: This compound is similar in structure but contains a bromine atom instead of a chlorine atom.
2-(Trimethylsilyl)ethynylpyridin-3-amine: This compound lacks the chloro group but retains the trimethylsilyl-ethynyl and pyridazin-3-amine core.
Uniqueness
6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of the chloro group can enhance the compound’s electrophilicity, making it more reactive in certain substitution reactions. Additionally, the trimethylsilyl-ethynyl group can participate in coupling reactions, providing versatility in synthetic applications .
Properties
IUPAC Name |
6-chloro-4-(2-trimethylsilylethynyl)pyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-6-8(10)12-13-9(7)11/h6H,1-3H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYKJKNAIUJAHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NN=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729352 |
Source
|
Record name | 6-Chloro-4-[(trimethylsilyl)ethynyl]pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207625-15-7 |
Source
|
Record name | 6-Chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207625-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-[(trimethylsilyl)ethynyl]pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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